molecular formula C13H15N3O B2550402 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole CAS No. 2034390-70-8

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B2550402
CAS No.: 2034390-70-8
M. Wt: 229.283
InChI Key: ACKZNRJKPSDWPU-UHFFFAOYSA-N
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Description

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.283. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has demonstrated the selective reduction of 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines to tetrahydroisoquinolines, which undergo ring isomerization to yield pyrazolo[5,1-a]isoquinolines. This process showcases a method for creating 4-substituted pyrimido[6,1-a]isoquinolin-2-imine hydrochlorides through catalytic hydrogenation, providing a pathway for the development of novel heterocyclic compounds (Korbonits et al., 1987).

Antiviral Applications

  • Modifications of the oxadiazole ring in antiviral compounds have shown to enhance metabolic stability against hepatic metabolism, suggesting potential improvements in the pharmacokinetic profiles of antipicornavirus compounds (Diana et al., 1995).

Anticancer Activities

  • Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their inhibitory activities against cancer cell lines, with some compounds showing potent anticancer properties. This research highlights the potential of these compounds in developing new anticancer therapies (Qiao et al., 2015).

Medicinal Chemistry

  • The oxadiazole ring serves as a frequent motif in drug-like molecules, acting as bioisosteric replacements for ester and amide functionalities. Systematic comparisons between 1,2,4- and 1,3,4-oxadiazole isomers have revealed significant differences in lipophilicity, metabolic stability, and other pharmacokinetic properties, underlining the versatility and potential of oxadiazoles in drug design (Boström et al., 2012).

Thermo-Physical Characterization

  • Studies on the thermo-physical properties of 1,3,4-oxadiazole derivatives in various solvents have contributed to understanding their solute-solvent interactions, which is crucial for the development of pharmaceutical formulations and material science applications (Godhani et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar structures . Additionally, the development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-14-13(15-17-10)9-16-7-6-11-4-2-3-5-12(11)8-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKZNRJKPSDWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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